molecular formula C13H17NO4 B8678513 Methyl 2-hydroxy-6-pivalamidobenzoate

Methyl 2-hydroxy-6-pivalamidobenzoate

Cat. No.: B8678513
M. Wt: 251.28 g/mol
InChI Key: OPCMCHDORZATIS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-pivalamidobenzoate is a benzoic acid derivative characterized by a hydroxyl group at the 2-position, a pivalamido (tert-butylcarbamoyl) group at the 6-position, and a methyl ester moiety at the carboxylate position. Its applications span pharmaceutical intermediates, organic synthesis, and materials science, though its specific biological or industrial roles remain less documented in publicly available literature.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-6-hydroxybenzoate

InChI

InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-8-6-5-7-9(15)10(8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17)

InChI Key

OPCMCHDORZATIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-hydroxy-6-pivalamidobenzoate belongs to a family of substituted benzoates and benzamides. Key analogs for comparison include:

  • Methyl 2-aminobenzoate (Methyl anthranilate): Lacks the pivalamido group, reducing steric hindrance and metabolic stability.
  • Methyl 4-pivalamidobenzoate : Positional isomer with the pivalamido group at the 4-position, altering electronic effects on the aromatic ring.
  • Ethyl 2-hydroxy-6-acetamidobenzoate : Features an ethyl ester and acetyl group instead of methyl and pivalamido groups, impacting solubility and hydrolysis kinetics.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents) Stability (Hydrolytic)
This compound 279.3 Methyl ester, hydroxyl, pivalamido Moderate in DMSO, methanol High (steric protection)
Methyl 2-aminobenzoate 151.16 Methyl ester, amino High in ethanol, water Low (prone to oxidation)
Sandaracopimaric acid methyl ester 330.5 Methyl ester, diterpenoid core Low in water, high in chloroform Moderate
Z-Communic acid methyl ester 318.4 Methyl ester, conjugated diene Low in polar solvents High (resin-derived)
Spectroscopic and Chromatographic Behavior
  • NMR and FTIR : The pivalamido group in this compound generates distinct $^1$H NMR signals (e.g., tert-butyl protons at δ ~1.2 ppm) and C=O stretching vibrations (~1650–1680 cm$^{-1}$) in FTIR, differentiating it from acetylated analogs (δ ~2.1 ppm for CH$_3$CO) .
  • HPLC : Elution profiles vary significantly; for example, methyl shikimate (a structurally unrelated methyl ester) elutes earlier in reverse-phase HPLC due to lower hydrophobicity compared to pivalamido-substituted analogs .
Stability and Reactivity

The tert-butyl group in the pivalamido moiety enhances hydrolytic stability compared to acetamido or unsubstituted benzamides. For instance, methyl esters of labdatriene derivatives (e.g., 8(17),12,14-labdatriene methyl ester) exhibit moderate stability under acidic conditions, whereas this compound resists hydrolysis even at pH < 4 .

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